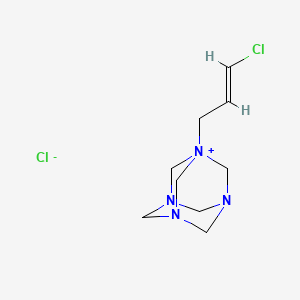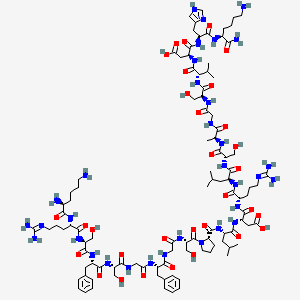![molecular formula C34H51N7O7 B10819317 N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide](/img/structure/B10819317.png)
N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WEHI-842 es un compuesto orgánico sintético desarrollado como un potente inhibidor peptidomimético de la plasmepsina V de Plasmodium, una aspartato proteasa esencial de los parásitos de la malaria. Este compuesto ha mostrado promesa en el desarrollo de fármacos antimaláricos debido a su capacidad para inhibir la exportación de proteínas efectoras a los eritrocitos infectados por parásitos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de WEHI-842 involucra múltiples pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye la formación de enlaces peptídicos y la incorporación de grupos funcionales específicos que imitan el sustrato natural de la plasmepsina V. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de grupos protectores para garantizar el ensamblaje correcto de la molécula.
Métodos de Producción Industrial
La producción industrial de WEHI-842 probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para lotes más grandes, garantizar la pureza de los intermedios e implementar técnicas de purificación eficientes, como la cromatografía. El uso de equipos de síntesis automatizados y reactores de flujo continuo podría mejorar la eficiencia y la consistencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
WEHI-842 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando reactivos como peróxido de hidrógeno o gas oxígeno.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reemplazo de un grupo funcional por otro, utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, gas oxígeno y catalizadores como platino o paladio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio e hidrogenación catalítica.
Sustitución: Halógenos (cloro, bromo), nucleófilos (aminas, tioles) y disolventes como diclorometano o etanol.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir derivados hidroxilo o carbonilo, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución generalmente dan como resultado la formación de nuevos enlaces carbono-heteroátomo.
Aplicaciones Científicas De Investigación
Química
En química, WEHI-842 sirve como un compuesto modelo para estudiar inhibidores peptidomiméticos. Su síntesis y reactividad proporcionan información sobre el diseño de moléculas similares con propiedades mejoradas.
Biología
WEHI-842 se utiliza en la investigación biológica para estudiar el papel de la plasmepsina V en los parásitos de la malaria. Al inhibir esta enzima, los investigadores pueden investigar los mecanismos de exportación de proteínas y la supervivencia de los parásitos.
Medicina
En medicina, WEHI-842 tiene potencial como fármaco antimalárico. Su capacidad para inhibir la plasmepsina V lo convierte en un candidato prometedor para el desarrollo terapéutico, particularmente en la lucha contra las cepas de malaria resistentes a los fármacos.
Industria
En la industria farmacéutica, WEHI-842 es valioso para el descubrimiento y desarrollo de fármacos. Su síntesis y actividad biológica proporcionan una base para la creación de nuevos agentes antimaláricos con mayor eficacia y perfiles de seguridad.
Mecanismo De Acción
WEHI-842 ejerce sus efectos al inhibir la plasmepsina V, una enzima crucial para la exportación de proteínas efectoras en los parásitos de la malaria. El compuesto imita el elemento de exportación de Plasmodium, uniéndose al sitio activo de la plasmepsina V y bloqueando su actividad. Esta inhibición evita que el parásito exporte proteínas esenciales, lo que finalmente conduce a su muerte .
Comparación Con Compuestos Similares
Compuestos Similares
WEHI-916: Otro inhibidor peptidomimético que se dirige a la plasmepsina V, con características estructurales y actividad biológica similares.
Análogos de WEHI-842: Versiones modificadas de WEHI-842 diseñadas para mejorar la potencia, la selectividad y las propiedades farmacocinéticas.
Singularidad
WEHI-842 destaca por su alta potencia y especificidad para la plasmepsina V. Su capacidad para bloquear eficazmente la exportación de proteínas e inhibir el crecimiento de los parásitos lo convierte en una herramienta única y valiosa en la investigación antimalárica y el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C34H51N7O7 |
|---|---|
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-4-(diaminomethylideneamino)oxy-1-[[(2S)-1-[[(3S,4S)-3-hydroxy-6-methyl-1-oxo-1-(2-phenylethylamino)heptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N7O7/c1-22(2)19-27(28(42)20-29(43)37-17-15-24-11-7-5-8-12-24)38-32(45)30(23(3)4)40-31(44)26(16-18-48-41-33(35)36)39-34(46)47-21-25-13-9-6-10-14-25/h5-14,22-23,26-28,30,42H,15-21H2,1-4H3,(H,37,43)(H,38,45)(H,39,46)(H,40,44)(H4,35,36,41)/t26-,27-,28-,30-/m0/s1 |
Clave InChI |
VAHRPHLZONNTFF-NUISNXNRSA-N |
SMILES isomérico |
CC(C)C[C@@H]([C@H](CC(=O)NCCC1=CC=CC=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCON=C(N)N)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(CC(=O)NCCC1=CC=CC=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCON=C(N)N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



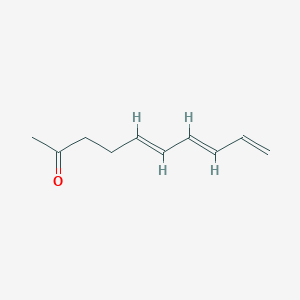
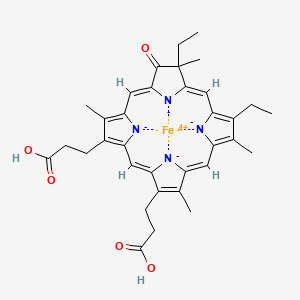

![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)

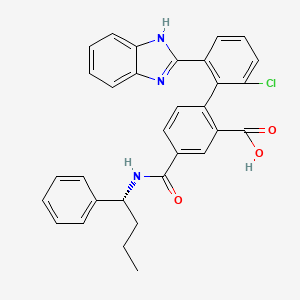
![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)
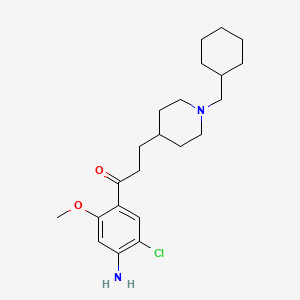
![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)
